3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
“3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a compound that has been mentioned in the context of inhibiting monocarboxylate transporters, such as MCT1 and MCT4 . These transporters are often associated with conditions characterized by heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
Chemical Reactions Analysis
The specific chemical reactions involving “3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” are not detailed in the available resources. The compound is likely to be involved in complex biochemical interactions, particularly in the context of inhibiting monocarboxylate transporters .Scientific Research Applications
Cancer Treatment
This compound acts as an inhibitor of monocarboxylate transporters, particularly MCT1 and MCT4 . These transporters are crucial in the metabolic processes of cancer cells, often referred to as the Warburg effect . By inhibiting these transporters, the compound can disrupt the metabolic flux within cancer cells, potentially leading to cell death and offering a novel approach to cancer therapy.
Metabolic Disorders
Given its role in affecting monocarboxylate transporters, this compound may also be beneficial in treating metabolic disorders such as type II diabetes . These transporters are involved in lactate shuttling and glucose metabolism, and their inhibition could help in regulating blood sugar levels.
Mechanism of Action
Target of Action
The primary targets of 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are the monocarboxylate transporters, specifically MCT1 and MCT4 . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for various physiological processes .
Mode of Action
3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione inhibits the function of monocarboxylate transporters MCT1 and MCT4 . By inhibiting these transporters, the compound disrupts the normal transport of lactate and other monocarboxylates, leading to changes in cellular metabolism .
Biochemical Pathways
The inhibition of MCT1 and MCT4 affects the glycolytic pathway, a crucial metabolic pathway in cells . This pathway is responsible for the conversion of glucose into pyruvate, with the production of ATP.
Result of Action
The inhibition of MCT1 and MCT4 by 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can lead to significant molecular and cellular effects. It can disrupt normal cellular metabolism, potentially leading to cell death. This makes the compound potentially useful in the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
properties
IUPAC Name |
3-cyclopropyl-6-pyridin-4-yl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-10(8-3-5-13-6-4-8)14-12(17)15(11)9-1-2-9/h3-7,9H,1-2H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBNFFJNOMYHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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